Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate
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Overview
Description
Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by a cyclobutane ring substituted with a methyl ester group, a hydroxyl group, and a propanoyl group. It is primarily used in research settings and has various applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate typically involves the esterification of 3-hydroxy-1-propanoylcyclobutane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures would be essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxo-1-propanoylcyclobutane-1-carboxylate.
Reduction: Formation of 3-hydroxy-1-propanoylcyclobutane-1-methanol.
Substitution: Formation of various ethers or esters depending on the nucleophile.
Scientific Research Applications
Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate is used in various scientific research applications, including:
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate is primarily related to its functional groups. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These functional groups enable the compound to participate in various biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-1-propanoylcyclopentane-1-carboxylate
- Methyl 3-hydroxy-1-propanoylcyclohexane-1-carboxylate
- Methyl 3-hydroxy-1-propanoylcycloheptane-1-carboxylate
Uniqueness
Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The strained four-membered ring in cyclobutane makes it more reactive and provides unique opportunities for synthetic transformations.
Properties
IUPAC Name |
methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-7(11)9(8(12)13-2)4-6(10)5-9/h6,10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNQVIKHEYHLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC(C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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